4-Amino-6-(2-ethoxy-2-oxoethyl)nicotinic acid
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Overview
Description
4-Amino-6-(2-ethoxy-2-oxoethyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of an amino group at the 4-position and an ethoxy-oxoethyl group at the 6-position of the nicotinic acid ring. It is a specialized compound used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-ethoxy-2-oxoethyl)nicotinic acid typically involves multi-step organic reactionsThe amino group is then introduced via amination reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(2-ethoxy-2-oxoethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated nicotinic acid derivatives.
Scientific Research Applications
4-Amino-6-(2-ethoxy-2-oxoethyl)nicotinic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of specialized materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-ethoxy-2-oxoethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of metabolic processes or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: A derivative with the carboxyl group at the 4-position instead of the 3-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
4-Amino-6-(2-ethoxy-2-oxoethyl)nicotinic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
4-amino-6-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-9(13)4-6-3-8(11)7(5-12-6)10(14)15/h3,5H,2,4H2,1H3,(H2,11,12)(H,14,15) |
InChI Key |
VJYKJQYFRLDGTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=N1)C(=O)O)N |
Origin of Product |
United States |
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